![molecular formula C11H10BrNO3 B1416422 Ethyl 4-bromo-2-cyano-5-methoxybenzoate CAS No. 1807164-60-8](/img/structure/B1416422.png)
Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-methoxybenzoate (EBCM) is an organic compound belonging to the class of benzoates. It is a colorless, odorless, and crystalline solid, soluble in water and ethanol, and is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EBCM has recently been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxybenzoate is not yet fully understood. However, it is believed that the compound acts as a proton donor, which facilitates the transfer of protons between molecules. This allows for the formation of new chemical bonds and the formation of new molecules. Additionally, the compound has been shown to interact with proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-5-methoxybenzoate are not yet well-understood. However, the compound has been shown to interact with proteins, which suggests that it may have some effects on cellular processes. Additionally, Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been shown to inhibit the activity of enzymes involved in the metabolism of certain compounds, suggesting that it may have some effects on metabolic processes.
Advantages and Limitations for Lab Experiments
The use of Ethyl 4-bromo-2-cyano-5-methoxybenzoate in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of Ethyl 4-bromo-2-cyano-5-methoxybenzoate. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to explore the potential applications of Ethyl 4-bromo-2-cyano-5-methoxybenzoate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, research should be conducted to explore the potential of Ethyl 4-bromo-2-cyano-5-methoxybenzoate as a reagent in the synthesis of polymers and other materials.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been used in laboratory experiments to study the mechanism of action of various compounds and their biochemical and physiological effects. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Ethyl 4-bromo-2-cyano-5-methoxybenzoate has been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)9(12)4-7(8)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXGJGJGZVAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-methoxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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